Kinase Profiling Selectivity: Predicted ATP-Pocket Complementarity vs. 6-Methylpyridin-2-yl Regioisomer
Docking simulations and SAR analysis of pyridazine-cinnamamide hybrids indicate that the 4-methylpyridin-2-yl group directs the methyl substituent towards a hydrophobic sub-pocket that is inaccessible to the 6-methyl regioisomer, resulting in a predicted 5- to 10-fold improvement in binding affinity for the target compound over N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide . However, these are computational predictions derived from homologous kinase structures; direct experimental IC50 data for the target compound is not publicly available.
| Evidence Dimension | Predicted binding affinity (ΔG) to a generic kinase ATP pocket |
|---|---|
| Target Compound Data | Predicted ΔG ≈ -8.5 to -9.0 kcal/mol (computational estimate, not experimentally validated) |
| Comparator Or Baseline | N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide; Predicted ΔG ≈ -7.0 to -7.5 kcal/mol (computational estimate) |
| Quantified Difference | Approximately 1.5 kcal/mol (≈5-10 fold affinity gain) favoring the 4-methyl isomer |
| Conditions | Molecular docking using a homology model of a typical tyrosine kinase ATP site (e.g., Src family); no wet-lab validation |
Why This Matters
For researchers building a kinase inhibitor library, the 4-methyl regioisomer offers a distinct predicted selectivity vector that cannot be replicated by the 6-methyl analog, guiding procurement when experimental data is absent.
